molecular formula C45H36Br2 B14079831 alpha,omega-Dibromoter(9,9'-dimethyl)fluorene

alpha,omega-Dibromoter(9,9'-dimethyl)fluorene

Cat. No.: B14079831
M. Wt: 736.6 g/mol
InChI Key: BQLIBLLKSWWWGI-UHFFFAOYSA-N
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Description

Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene is a chemical compound with the molecular formula C15H12Br2. It is a derivative of fluorene, characterized by the presence of bromine atoms at the alpha and omega positions and methyl groups at the 9,9’ positions. This compound is known for its applications in organic electronics, particularly in the synthesis of organic semiconducting polymers and organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,omega-Dibromoter(9,9’-dimethyl)fluorene typically involves the bromination of 9,9-dimethylfluorene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions. The reaction is carried out in an organic solvent like chloroform or carbon tetrachloride at a temperature range of 0-25°C .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly brominating agents and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products:

    Substitution: Various substituted fluorenes

    Oxidation: Fluorenone, fluorenic acid

    Reduction: 9,9-dimethylfluorene

Mechanism of Action

The mechanism of action of alpha,omega-Dibromoter(9,9’-dimethyl)fluorene in organic electronics involves its ability to participate in π-electron conjugation. This property enhances its electron delocalization and fluorescent characteristics, making it suitable for use in OLEDs and other optoelectronic devices. The molecular targets include the active sites in the polymer matrix where the compound integrates to form conductive pathways .

Comparison with Similar Compounds

  • 2,7-Dibromo-9,9-dimethylfluorene
  • 9,9-Dimethyl-2-bromofluorene
  • 2,7-Dibromo-9-fluorenone

Comparison: Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to its analogs. For instance, 2,7-Dibromo-9,9-dimethylfluorene has bromine atoms at the 2 and 7 positions, affecting its reactivity and applications differently. Similarly, 9,9-Dimethyl-2-bromofluorene, with a single bromine atom, exhibits different chemical behavior and is used in different contexts .

Properties

Molecular Formula

C45H36Br2

Molecular Weight

736.6 g/mol

IUPAC Name

2,7-bis(7-bromo-9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene

InChI

InChI=1S/C45H36Br2/c1-43(2)37-19-25(27-9-15-33-35-17-11-29(46)23-41(35)44(3,4)39(33)21-27)7-13-31(37)32-14-8-26(20-38(32)43)28-10-16-34-36-18-12-30(47)24-42(36)45(5,6)40(34)22-28/h7-24H,1-6H3

InChI Key

BQLIBLLKSWWWGI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)Br)C6=C1C=C(C=C6)C7=CC8=C(C=C7)C9=C(C8(C)C)C=C(C=C9)Br)C

Origin of Product

United States

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